N-(3-methoxypropyl)-N'-phenylurea
Description
N-(3-methoxypropyl)-N'-phenylurea (CAS: 99982-04-4) is a urea derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Structurally, it features a phenyl group attached to one urea nitrogen and a 3-methoxypropyl group attached to the other (Fig. 1). The compound is synthesized via the reaction of 1-isocyanato-3-methoxypropane with aniline or its derivatives .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
InChI Key |
WPURSNWPUCFKRH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural and Functional Variations
Urea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(3-methoxypropyl)-N'-phenylurea and analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 3-methoxypropyl group in the target compound may enhance solubility in polar solvents compared to halogenated derivatives like CTPPU or Forchlorfenuron. However, this group lacks the electron-withdrawing effects seen in 4-cyanophenyl () or trifluoromethyl () substituents, which are critical for receptor binding in anticancer or herbicidal activities. Halogenation (e.g., chlorine in CTPPU or Forchlorfenuron) typically increases bioactivity and environmental persistence, as seen in their roles as anticancer agents or plant regulators .
Applications: Fenuron and Forchlorfenuron are established agrochemicals, whereas this compound’s applications remain underexplored, with literature primarily describing its synthesis .
In contrast, Forchlorfenuron is regulated due to its plant growth effects, highlighting the impact of substituents on safety .
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